Cathepsin C Inhibition: Marrubiin Demonstrates Nanomolar Potency Comparable to Clinical-Stage Inhibitor AZD7986
Marrubiin was identified through large-scale screening of a natural product library as a potent cathepsin C (CTSC) inhibitor, an emerging therapeutic target in inflammatory diseases. It inhibited human recombinant CTSC with an IC₅₀ of 57.5 nM and intracellular CTSC with an IC₅₀ of 51.6 nM [1]. In an adjuvant-induced arthritis mouse model, high-dose marrubiin (60 mg/kg) exerted therapeutic efficacy comparable to the positive control compound AZD7986, a clinical-stage CTSC inhibitor developed for inflammatory conditions [1].
| Evidence Dimension | Cathepsin C (CTSC) inhibitory potency and in vivo therapeutic efficacy |
|---|---|
| Target Compound Data | Marrubiin: IC₅₀ (human recombinant CTSC) = 57.5 ± 1.3 nM; IC₅₀ (intracellular CTSC) = 51.6 nM; in vivo effective dose in arthritis model = 60 mg/kg |
| Comparator Or Baseline | AZD7986 (clinical-stage CTSC inhibitor, positive control) |
| Quantified Difference | Efficacy comparable to AZD7986 in adjuvant-induced arthritis model at 60 mg/kg dose; no toxicity observed in high-dose marrubiin (30 mg/kg) studies |
| Conditions | Human recombinant CTSC isolated enzyme assay; intracellular CTSC assay; adjuvant-induced arthritis mouse model |
Why This Matters
Marrubiin's nanomolar CTSC inhibition, comparable to a clinical-stage synthetic inhibitor, positions it as a cost-effective natural scaffold for inflammatory disease research programs, particularly where synthetic inhibitor access or cost is prohibitive.
- [1] Xu Y, et al. Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis. Molecules. 2025;30(20):4589. doi:10.3390/molecules30204589 View Source
